molecular formula C7H14ClNO3 B13509054 (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride

(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride

Cat. No.: B13509054
M. Wt: 195.64 g/mol
InChI Key: ISXQMVZLBLXIDJ-KGZKBUQUSA-N
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Description

(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride is a chiral compound with significant importance in various scientific fields. Its unique structure, featuring both amino and oxolane groups, makes it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and oxolane derivatives.

    Formation of Intermediate Compounds: Through a series of reactions, including esterification and amidation, intermediate compounds are formed.

    Cyclization: The intermediate compounds undergo cyclization to form the oxolane ring.

    Final Conversion: The final step involves the conversion of the intermediate into this compound through hydrochloride addition.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its therapeutic potential in treating various diseases, such as neurological disorders and metabolic conditions.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride
  • (2S,3R)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride
  • (2R,3R)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride

Uniqueness

(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoicacidhydrochloride stands out due to its specific stereochemistry, which imparts unique biological and chemical properties. Its ability to form stable complexes with molecular targets and its versatility in undergoing various chemical reactions make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

(2R)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1

InChI Key

ISXQMVZLBLXIDJ-KGZKBUQUSA-N

Isomeric SMILES

C1C[C@@H](OC1)C[C@H](C(=O)O)N.Cl

Canonical SMILES

C1CC(OC1)CC(C(=O)O)N.Cl

Origin of Product

United States

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